Cas no 1706442-31-0 (3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione)

3-(Piperidin-3-yl)-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a fused piperidine and oxazolidine-2,4-dione scaffold. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders. The piperidine moiety enhances lipophilicity and binding affinity, while the oxazolidine-2,4-dione core offers versatility for further functionalization. Its rigid framework may contribute to improved metabolic stability and selectivity in drug design. The compound is of interest in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its balanced physicochemical properties and synthetic accessibility. Proper handling is advised due to potential reactivity of the oxazolidine-dione group.
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione structure
1706442-31-0 structure
Product name:3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
CAS No:1706442-31-0
MF:C8H12N2O3
Molecular Weight:184.192481994629
MDL:MFCD29034548
CID:5151982
PubChem ID:86262675

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 2,4-Oxazolidinedione, 3-(3-piperidinyl)-
    • 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
    • MDL: MFCD29034548
    • インチ: 1S/C8H12N2O3/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h6,9H,1-5H2
    • InChIKey: HGNKJWNXOOJBTF-UHFFFAOYSA-N
    • SMILES: O1CC(=O)N(C2CCCNC2)C1=O

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-234402-2.5g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-234402-10.0g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
10.0g
$3131.0 2024-06-19
Enamine
EN300-234402-0.1g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-234402-1g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0
1g
$728.0 2023-09-15
Enamine
EN300-234402-1.0g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
1.0g
$728.0 2024-06-19
Enamine
EN300-234402-0.25g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-234402-5.0g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-234402-10g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0
10g
$3131.0 2023-09-15
Enamine
EN300-234402-5g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0
5g
$2110.0 2023-09-15
Enamine
EN300-234402-0.05g
3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione
1706442-31-0 95%
0.05g
$612.0 2024-06-19

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 関連文献

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dioneに関する追加情報

Introduction to 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione (CAS No. 1706442-31-0)

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1706442-31-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolidinone class, a scaffold known for its versatility in drug design due to its ability to mimic the binding pockets of biological targets. The presence of a piperidine moiety in its structure enhances its pharmacological potential by improving solubility, metabolic stability, and binding affinity to biological receptors.

The structure of 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione features a five-membered ring containing two oxygen atoms and a nitrogen atom, fused with a piperidine ring at the 3-position. This unique arrangement imparts distinct electronic and steric properties that make it an attractive candidate for further derivatization and exploration in drug discovery. The oxazolidinone core is particularly valuable in medicinal chemistry due to its role as a privileged scaffold in several therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents.

In recent years, there has been a surge in research focusing on oxazolidinone derivatives as potential therapeutic agents. The compound CAS No. 1706442-31-0 has been studied for its pharmacokinetic properties and interactions with biological targets. Preliminary studies suggest that this molecule may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. The piperidinyl group in the molecule contributes to its ability to modulate protein-protein interactions and enzyme function, making it a promising candidate for further investigation.

One of the most compelling aspects of 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione is its potential as a building block for novel drug candidates. The oxazolidinone scaffold can be modified through various chemical transformations to introduce different functional groups or substituents that enhance biological activity. For instance, researchers have explored modifications at the nitrogen atoms or the piperidine ring to optimize binding affinity and selectivity. These modifications are crucial for developing drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has shown particular interest in oxazolidinone derivatives due to their broad spectrum of activity and favorable pharmacokinetic profiles. Several clinical trials have been conducted with compounds based on this scaffold, demonstrating their potential in treating infectious diseases, chronic disorders, and even certain types of cancer. While CAS No. 1706442-31-0 itself may not be currently under clinical investigation, its structural features suggest that it could serve as a valuable intermediate in the synthesis of next-generation therapeutics.

Advances in computational chemistry and high-throughput screening have accelerated the discovery process for compounds like 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione. These technologies allow researchers to predict binding affinities and identify promising candidates more efficiently than traditional methods. By leveraging these tools, scientists can rapidly screen large libraries of compounds and prioritize those with the highest potential for further development.

The synthesis of CAS No. 1706442-31-0 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the oxazolidinone ring system. The introduction of the piperidinyl group typically occurs through nucleophilic substitution or other coupling reactions that preserve the integrity of the core structure.

In conclusion, 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione (CAS No. 1706442-31-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a building block for novel drug candidates underscores its importance in ongoing research efforts aimed at addressing unmet medical needs. As our understanding of disease mechanisms continues to evolve, this compound will likely play an increasingly important role in the development of innovative treatments across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd